Cas no 1008191-83-0 (1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid)

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid is a sulfonamide-derived pyrrolidine carboxylic acid compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a benzodioxine moiety linked to a pyrrolidine-2-carboxylic acid via a sulfonyl group, offering versatility as a synthetic intermediate or scaffold for drug development. The sulfonyl group enhances reactivity for further derivatization, while the pyrrolidine carboxylic acid component provides chiral functionality, useful in stereoselective synthesis. This compound may exhibit favorable physicochemical properties, such as moderate solubility and stability, making it suitable for exploratory studies in bioactive molecule design. Its unique structural features could contribute to interactions with biological targets, warranting further investigation in therapeutic applications.
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid structure
1008191-83-0 structure
Product name:1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid
CAS No:1008191-83-0
MF:C13H15NO6S
MW:313.3263027668
CID:3106787
PubChem ID:4984972

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine-2-carboxylic acid
    • 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid
    • 1008191-83-0
    • AKOS000117311
    • EN300-08770
    • SR-01000047990-1
    • AB00754858-01
    • Z45681515
    • AKOS017264122
    • G32978
    • SR-01000047990
    • 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylicacid
    • CS-0221278
    • Inchi: InChI=1S/C13H15NO6S/c15-13(16)10-2-1-5-14(10)21(17,18)9-3-4-11-12(8-9)20-7-6-19-11/h3-4,8,10H,1-2,5-7H2,(H,15,16)
    • InChI Key: DXLMTYLWTFEJHA-UHFFFAOYSA-N
    • SMILES: c1cc2c(cc1S(=O)(=O)N3CCCC3C(=O)O)OCCO2

Computed Properties

  • Exact Mass: 313.062008g/mol
  • Monoisotopic Mass: 313.062008g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 501
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Molecular Weight: 313.33g/mol
  • Topological Polar Surface Area: 102Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 533.5±60.0 °C at 760 mmHg
  • Flash Point: 276.5±32.9 °C
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid Security Information

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN4336-5G
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid
1008191-83-0 95%
5g
¥ 3,755.00 2023-03-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291948-5g
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid
1008191-83-0 98%
5g
¥16044 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291948-250mg
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid
1008191-83-0 98%
250mg
¥1987 2023-04-17
Chemenu
CM405140-250mg
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic Acid
1008191-83-0 95%+
250mg
$140 2023-01-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN4336-1G
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid
1008191-83-0 95%
1g
¥ 1,227.00 2023-03-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291948-1g
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid
1008191-83-0 98%
1g
¥6451 2023-04-17
Aaron
AR019JWQ-1g
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid
1008191-83-0 95%
1g
$377.00 2025-02-10
Aaron
AR019JWQ-100mg
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid
1008191-83-0 95%
100mg
$116.00 2025-02-10
Aaron
AR019JWQ-5g
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid
1008191-83-0 95%
5g
$1047.00 2023-12-16
Aaron
AR019JWQ-10g
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid
1008191-83-0 95%
10g
$1539.00 2023-12-16

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid Related Literature

Additional information on 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid

Introduction to 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid (CAS No. 1008191-83-0) and Its Emerging Applications in Chemical Biology

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid, identified by the CAS number 1008191-83-0, is a sophisticated organic compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules characterized by a pyrrolidine core functionalized with a sulfonyl group linked to a dihydrobenzodioxine moiety. The structural features of this molecule make it a promising candidate for various biochemical applications, including enzyme inhibition, drug discovery, and molecular imaging.

The dihydro-1,4-benzodioxine scaffold, also known as 6-hydroxyquinoline N-oxide, is a key pharmacophore in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The presence of the sulfonyl group in 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid enhances its solubility and binding affinity, making it an attractive scaffold for designing novel bioactive molecules. Recent studies have highlighted the potential of this compound in modulating biological pathways associated with inflammation, neurodegeneration, and cancer.

One of the most compelling aspects of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid is its versatility in chemical modification. Researchers have leveraged this compound as a precursor for synthesizing derivatives with tailored biological activities. For instance, modifications at the pyrrolidine ring have been shown to influence receptor binding affinity and metabolic stability. These findings underscore the importance of this compound in drug development pipelines.

In the context of current research trends, 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid has been investigated for its role in developing targeted therapies for neurological disorders. Studies indicate that derivatives of this compound exhibit neuroprotective properties by inhibiting specific enzymes involved in oxidative stress pathways. This aligns with the growing interest in small-molecule modulators that can mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's.

The sulfonyl group in the molecule's structure plays a crucial role in its pharmacological profile. Sulfonyl compounds are well-known for their ability to act as transition-state analogs, which enhances their binding efficacy to biological targets. In particular, 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid has been explored for its potential in inhibiting proteases that are overexpressed in cancer cells. By targeting these enzymes, researchers aim to develop novel chemotherapeutic agents that can selectively induce apoptosis in tumor cells while minimizing side effects on healthy tissues.

Recent advances in computational chemistry have further enhanced the understanding of how 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid interacts with biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. These insights have guided the design of more potent derivatives with improved pharmacokinetic properties.

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Researchers have developed efficient synthetic routes that minimize byproduct formation and maximize yield. These methodologies are critical for scaling up production and making the compound accessible for further biochemical studies.

One notable application of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid is in the development of probes for imaging biological processes at the molecular level. Functionalized derivatives of this compound have been used to visualize enzyme activity and protein-protein interactions in living cells. Such tools are invaluable for understanding disease mechanisms and evaluating drug candidates.

The future prospects of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid are vast and multifaceted. Ongoing research aims to expand its therapeutic potential by exploring new derivatives and combination therapies. Additionally, advancements in green chemistry principles may lead to more sustainable synthetic methods for producing this compound on an industrial scale.

In conclusion, 1-(2 3 dihydro 14 benzodioxine 6 sulfonyl) pyrrolidine 22 carboxylic acid (CAS No 1008191830) represents a significant advancement in chemical biology with broad implications for drug discovery and disease treatment. Its unique structural features and versatile applications make it a cornerstone molecule in modern pharmaceutical research.

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Amadis Chemical Company Limited
(CAS:1008191-83-0)1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid
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Purity:99%
Quantity:5g
Price ($):588.0